1-(2-Fluorophenyl)cyclopropane-1-carboxamide
Description
Contextualization within the Field of Cyclopropane (B1198618) Chemistry
The cyclopropane ring, a three-membered carbocycle, is a structural motif of considerable interest in organic chemistry and medicinal chemistry. researchgate.net Its inherent ring strain imparts unique electronic and conformational properties, making it a valuable component in the design of novel molecules. researchgate.netsmolecule.com The rigid structure of the cyclopropane ring can influence the spatial arrangement of substituents, which can be crucial for molecular recognition and biological activity. researchgate.net Compounds containing the cyclopropane moiety are found in a variety of natural products and synthetic molecules with a wide range of biological activities, including insecticidal, antifungal, antimicrobial, and antitumor properties. researchgate.net The introduction of a cyclopropane unit into a molecule can enhance its metabolic stability, a desirable characteristic for pharmaceutical candidates. researchgate.net
Significance of Fluorinated Organic Compounds in Chemical Biology and Material Science
The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. rsc.org Fluorine is the most electronegative element, and its presence can influence a molecule's acidity, basicity, and dipole moment. In the context of chemical biology, fluorination is a common strategy employed in drug design. The substitution of hydrogen with fluorine can block metabolic pathways, thereby increasing the bioavailability and half-life of a drug. Furthermore, the small size of the fluorine atom allows it to mimic hydrogen in certain biological contexts while exerting powerful electronic effects. rsc.org In material science, the introduction of fluorine can enhance thermal stability, chemical resistance, and other desirable properties of polymers and other materials. The unique properties of fluorinated compounds have led to their use in a wide array of applications, from pharmaceuticals and agrochemicals to advanced materials. rsc.org
Overview of Research Trajectories for Cyclopropanecarboxamide (B1202528) Derivatives
Cyclopropanecarboxamide derivatives represent a broad class of compounds that have attracted significant attention from researchers. nih.gov These compounds are characterized by the presence of a cyclopropane ring attached to a carboxamide functional group. chemicalbook.com Research in this area has explored a diverse range of applications, driven by the wide spectrum of biological activities exhibited by these molecules. nih.gov Studies have investigated their potential as anti-inflammatory, anti-depressive, anti-arrhythmic, antitumor, antifungal, and antibacterial agents. nih.gov The synthetic versatility of cyclopropanecarboxamides allows for the introduction of various substituents on both the cyclopropane ring and the amide nitrogen, enabling the systematic exploration of structure-activity relationships. nih.gov This has led to the development of numerous derivatives with tailored properties for specific biological targets. For instance, certain 2-aryl cyclopropane carboxamide derivatives are useful intermediates in the synthesis of pharmaceutical agents, such as P2Y12 receptor antagonists which are used as inhibitors of platelet aggregation. google.com
Academic Research Objectives and Scope for 1-(2-Fluorophenyl)cyclopropane-1-carboxamide
The specific research interest in this compound stems from the combination of the unique structural features of the cyclopropane ring and the influential electronic properties of the fluorine atom.
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C10H10FNO |
| Molar Mass | 179.19 g/mol |
| CAS Number | 1260664-99-0 |
Data sourced from ChemBK and Achmem. achmem.com
Academic research on this compound is focused on several key areas. A primary objective is the development of efficient and scalable synthetic routes to access this molecule and its derivatives. aip.org Researchers are also investigating its potential biological activities, spurred by the known pharmacological profiles of related cyclopropanecarboxamides and fluorinated compounds. This includes screening for activity against various biological targets, such as enzymes and receptors. smolecule.com Furthermore, the compound serves as a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. smolecule.com The steric and electronic properties imparted by the 2-fluorophenyl and cyclopropane moieties make it a unique scaffold for the design of novel chemical entities. smolecule.com For example, related compounds like 1-(2-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid are used in the preparation of 1,1-cyclopropyl diamide (B1670390) derivatives. pharmaffiliates.com
Structure
3D Structure
Properties
IUPAC Name |
1-(2-fluorophenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSJCSZZWGBCAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 2 Fluorophenyl Cyclopropane 1 Carboxamide
Retrosynthetic Analysis of the 1-(2-Fluorophenyl)cyclopropane-1-carboxamide Scaffold
A retrosynthetic analysis of this compound reveals several plausible disconnection pathways. The most straightforward approach involves disconnecting the amide bond, leading to 1-(2-fluorophenyl)cyclopropane-1-carboxylic acid or a derivative thereof, and ammonia (B1221849) or an ammonia equivalent. This carboxylic acid intermediate is a key building block.
Further disconnection of the cyclopropane (B1198618) ring suggests two primary strategies:
[2+1] Cycloaddition: This approach involves the disconnection of the cyclopropane ring into a two-carbon alkene component and a one-carbon carbene or carbenoid equivalent. The alkene precursor would be 2-fluorostyrene (B1345600), and the C1 fragment could be derived from a diazo compound or a Simmons-Smith type reagent.
Intramolecular Ring Closure: This strategy involves disconnecting one of the C-C bonds of the cyclopropane ring to reveal an acyclic precursor. This precursor would typically contain a nucleophilic carbon and a leaving group at the γ-position, or a Michael acceptor system that can undergo an intramolecular conjugate addition followed by cyclization.
These retrosynthetic pathways form the basis for the synthetic methodologies discussed in the following sections.
Foundational Synthetic Routes for Cyclopropane Ring Formation
The construction of the this compound scaffold can be achieved through various established and modern synthetic methods. These can be broadly categorized into cyclopropanation reactions and ring-closure reactions from acyclic precursors.
Cyclopropanation Reactions
Cyclopropanation reactions involve the addition of a one-carbon unit to an alkene. The choice of reagent and catalyst is crucial for achieving high efficiency and, where applicable, stereoselectivity.
The reaction of an alkene with a diazo compound in the presence of a transition metal catalyst is a powerful method for cyclopropane synthesis. wikipedia.org For the synthesis of a precursor to this compound, 2-fluorostyrene can be reacted with a diazo compound bearing a carboxamide or a precursor functional group, such as ethyl diazoacetate.
The general reaction is as follows:
Commonly used catalysts for this transformation include rhodium(II) and copper(I) complexes. The choice of catalyst and ligands can influence the stereoselectivity of the reaction. The resulting cyclopropyl (B3062369) ester can then be converted to the target carboxamide via amidation.
| Catalyst | Diazo Reagent | Solvent | Yield | Reference |
| Rh2(OAc)4 | Ethyl diazoacetate | Dichloromethane | Good to Excellent | wikipedia.org |
| Cu(I)OTf | Diazoacetamide | Diethyl ether | Moderate to Good | Analogous Reactions |
The Simmons-Smith reaction is a classic method for cyclopropanation that utilizes a carbenoid species, typically generated from diiodomethane (B129776) and a zinc-copper couple. This method is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. For the synthesis of the target compound, a derivative of 2-fluorostyrene bearing a carboxamide or a precursor group would be the substrate.
A key challenge with the Simmons-Smith reaction is its tolerance towards electron-withdrawing groups. The presence of the 2-fluorophenyl group and a carboxamide precursor might deactivate the double bond towards the electrophilic carbenoid. However, modified Simmons-Smith conditions, such as the use of diethylzinc (B1219324) (Furukawa modification), can enhance the reactivity and may be applicable.
| Reagent 1 | Reagent 2 | Solvent | Temperature | Yield |
| CH2I2 | Zn(Cu) | Diethyl ether | Reflux | Substrate Dependent |
| CH2I2 | Et2Zn | Dichloromethane | 0 °C to rt | Substrate Dependent |
Other olefin cyclopropanation strategies can also be envisioned. The Corey-Chaykovsky reaction, which involves the reaction of an α,β-unsaturated amide with a sulfur ylide (e.g., dimethylsulfoxonium methylide), could be a viable route. In this case, 2-(2-fluorophenyl)acrylamide would be the starting material. This reaction typically proceeds via a Michael addition followed by an intramolecular cyclization.
| Ylide | Base | Solvent | Yield |
| (CH3)3SO+I- | NaH | DMSO | Good |
| (CH3)3S+I- | t-BuOK | THF | Moderate to Good |
Ring-Closure Reactions from Acyclic Precursors
An alternative to [2+1] cycloadditions is the formation of the cyclopropane ring through the cyclization of an acyclic precursor. These methods often involve the formation of a key carbon-carbon bond via an intramolecular nucleophilic substitution or a conjugate addition.
A plausible route involves the synthesis of a γ-halo-α-(2-fluorophenyl)butyronitrile or a related derivative. Treatment of this precursor with a strong base would induce an intramolecular cyclization to form 1-(2-fluorophenyl)cyclopropane-1-carbonitrile. The nitrile can then be hydrolyzed to the desired carboxamide. The hydrolysis of nitriles to amides can be achieved under controlled acidic or basic conditions. researchgate.net
Step 1: Intramolecular Cyclization
Step 2: Nitrile Hydrolysis
| Base for Cyclization | Hydrolysis Conditions | Overall Yield |
| Sodium hydride (NaH) | H2SO4, H2O | Good |
| Lithium diisopropylamide (LDA) | H2O2, NaOH | Moderate to Good |
Another approach is the Michael-initiated ring closure (MIRC). This involves the conjugate addition of a nucleophile to an α,β-unsaturated compound, followed by an intramolecular cyclization. For the synthesis of our target molecule, this could involve the reaction of a malonic ester derivative with a 2-fluoro-β-bromostyrene, followed by hydrolysis, decarboxylation, and amidation.
| Michael Donor | Michael Acceptor | Base |
| Diethyl malonate | 2-Fluoro-β-bromostyrene | Sodium ethoxide |
| Ethyl cyanoacetate | 2-Fluoro-β-bromostyrene | Potassium tert-butoxide |
Intramolecular Cyclizations
Intramolecular cyclization represents a key strategy for the synthesis of this compound, offering pathways that can control stereochemistry and build the strained cyclopropane ring efficiently. These methods typically involve the formation of a new carbon-carbon bond within a pre-functionalized acyclic precursor.
One conceptual approach involves a base-promoted intramolecular nucleophilic substitution. In this scenario, a precursor bearing a suitable leaving group and an acidic proton alpha to both the carboxamide and the aromatic ring could be employed. For instance, a γ-halo-α-(2-fluorophenyl) propanamide could undergo cyclization in the presence of a strong base. The base would deprotonate the carbon alpha to the carbonyl and the phenyl ring, creating a carbanion that then displaces the halide in an intramolecular fashion to form the cyclopropane ring. The choice of base and reaction conditions is critical to favor the desired 3-membered ring formation over potential side reactions like elimination.
Another potential intramolecular route is the visible-light-mediated radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes. rsc.org While this method leads to more complex polycyclic systems, the underlying principle of intramolecular radical addition to a double bond could be adapted. A hypothetical precursor for this compound could involve a molecule with an appropriately positioned radical precursor and an alkene moiety, which upon radical generation, cyclizes to form the desired cyclopropane ring.
A PIFA (phenyliodine bis(trifluoroacetate))-mediated oxidative cyclization of 1-aroyl-N-arylcyclopropane-1-carboxamides has been reported for the synthesis of spirocyclopropane quinolinediones. rsc.org This highlights the potential for oxidative methods to facilitate intramolecular C-C bond formation to construct cyclopropane-containing structures.
The table below outlines a hypothetical intramolecular cyclization approach based on nucleophilic substitution.
| Precursor | Reagent | Product | Yield (%) | Ref. |
| 3-Chloro-2-(2-fluorophenyl)propanamide | Sodium Hydride | This compound | Not Reported | N/A |
| 2-(2-Fluorophenyl)-4-pentenamide | Grubbs' Catalyst | Intermediate for further conversion | Not Reported | N/A |
| α-Bromo-N-allyl-2-fluorophenylacetamide | AIBN, Bu3SnH | Intermediate for further conversion | Not Reported | N/A |
Intermolecular Approaches
Intermolecular approaches for the synthesis of this compound typically involve the construction of the cyclopropane ring by bringing together two or more separate reactants. These methods offer versatility in accessing a wide range of substituted cyclopropanes.
A common and effective intermolecular strategy is the reaction of an activated alkene with a carbene or carbene equivalent. For the synthesis of the target compound, this would likely involve the reaction of 2-fluoro-α-vinylbenzene with a suitable carbene source that can deliver the carboxamide-bearing carbon. Alternatively, an α,β-unsaturated amide derived from 2-fluorobenzaldehyde (B47322) could react with a carbene source. A well-established method is the Simmons-Smith reaction, which uses a diiodomethane and a zinc-copper couple to generate a zinc carbenoid.
Another powerful intermolecular method is the Michael addition-initiated ring closure (MIRC). This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization. For the synthesis of this compound, this could involve the reaction of an α-halo-α-(2-fluorophenyl)acetamide with a Michael acceptor.
A practical and general approach for preparing structurally similar 1-phenylcyclopropane carboxamide derivatives involves the α-alkylation of a 2-phenylacetonitrile (B1602554) derivative with 1,2-dibromoethane (B42909) in the presence of a base. nih.govresearchgate.net The resulting 1-phenylcyclopropane-1-carbonitrile can then be hydrolyzed to the corresponding carboxylic acid, which is subsequently converted to the target carboxamide. This method is robust and can be adapted for the synthesis of this compound starting from 2-(2-fluorophenyl)acetonitrile.
The table below summarizes a potential intermolecular synthetic route based on the alkylation of a substituted acetonitrile (B52724).
| Reactant 1 | Reactant 2 | Base/Catalyst | Product | Yield (%) | Ref. |
| 2-(2-Fluorophenyl)acetonitrile | 1,2-Dibromoethane | Sodium Hydroxide (B78521) | 1-(2-Fluorophenyl)cyclopropane-1-carbonitrile | Good | nih.govresearchgate.net |
| 1-(2-Fluorophenyl)cyclopropane-1-carboxylic acid | Amine | Coupling Agent (e.g., HATU) | This compound | Good | nih.gov |
| 2-Fluorostyrene | Ethyl Diazoacetate | Rhodium(II) Catalyst | Ethyl 1-(2-fluorophenyl)cyclopropane-1-carboxylate | High | rsc.orgnih.gov |
Strategies for Stereoselective Synthesis
The presence of a stereocenter at the C1 position of the cyclopropane ring in this compound means that it can exist as a pair of enantiomers. The development of stereoselective synthetic methods to obtain enantiomerically enriched or pure forms of this compound is of significant interest, particularly for applications in medicinal chemistry.
Diastereoselective Control in Cyclopropane Construction
When the cyclopropanation reaction creates a new stereocenter in a molecule that already contains one or more stereocenters, the formation of diastereomers is possible. Diastereoselective control aims to favor the formation of one diastereomer over the others. In the context of synthesizing derivatives of this compound, if a chiral precursor is used, the existing stereocenter can influence the stereochemical outcome of the cyclopropanation step.
For example, if the carboxamide nitrogen were part of a chiral auxiliary, the steric bulk and electronic properties of the auxiliary could direct the approach of the cyclopropanating agent to one face of the double bond in a precursor, leading to a diastereoselective synthesis. This approach is widely used in asymmetric synthesis.
Furthermore, diastereoselective construction of cyclopropane-fused ring systems has been achieved through sequential annulation reactions. nih.gov These strategies often rely on the substrate's inherent stereochemical information to guide the formation of the new stereocenters in the cyclopropane ring. While not directly applied to the target molecule, these methodologies provide a framework for designing diastereoselective syntheses.
Enantioselective Synthesis via Chiral Auxiliaries or Catalysis
Enantioselective synthesis aims to produce one enantiomer of a chiral compound in excess over the other. This can be achieved through the use of chiral auxiliaries, chiral catalysts, or enzymes.
Asymmetric Cyclopropanation
Asymmetric cyclopropanation is a powerful tool for the enantioselective synthesis of cyclopropanes. This approach typically involves the use of a chiral catalyst to control the stereochemistry of the cyclopropane ring formation. Transition metal catalysts, particularly those based on rhodium, copper, and cobalt, are widely used for this purpose. rsc.orgorganic-chemistry.orgdicp.ac.cn
For the synthesis of this compound, an asymmetric cyclopropanation could be envisioned between 2-fluorostyrene and a diazo compound derived from acetamide, in the presence of a chiral catalyst. The chiral ligands on the metal center create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product.
Biocatalysis offers another avenue for asymmetric cyclopropanation. nih.govrug.nl Engineered enzymes, such as myoglobin-based catalysts, have been shown to catalyze the cyclopropanation of alkenes with excellent diastereo- and enantiocontrol. nih.gov This approach could potentially be applied to the synthesis of enantiomerically enriched this compound.
The following table presents examples of catalysts used in asymmetric cyclopropanation reactions that could be adapted for the synthesis of the target compound.
| Catalyst Type | Ligand/Auxiliary | Substrate Type | Enantiomeric Excess (ee) (%) | Ref. |
| Chiral Dirhodium Tetracarboxylate | (R)-pantolactone | Aryl- or heteroaryldiazoacetates | High | rsc.org |
| Cobalt(II) Complex | Chiral Porphyrin | Styrenes | Excellent | organic-chemistry.org |
| Engineered Myoglobin (B1173299) | N/A | gem-Difluoro alkenes | up to 99 | nih.gov |
Incorporation of the 2-Fluorophenyl Moiety
The introduction of the 2-fluorophenyl group is a critical step in the synthesis of this compound. This can be achieved either by constructing the cyclopropane ring on a pre-existing fluorinated aromatic compound or by introducing the fluorine atom at a later stage. Key strategies involve transition metal-catalyzed cross-coupling reactions or directed ortho-fluorination.
Fluorinated Aromatic Ring Coupling Methodologies
Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming the crucial carbon-carbon bond between the cyclopropane ring and the 2-fluorophenyl moiety. The Suzuki-Miyaura coupling is a particularly prevalent method, typically involving the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. libretexts.org
In the context of synthesizing the target molecule, this can be approached in two primary ways:
Coupling of a cyclopropylboronic acid derivative with a 2-fluoro-substituted aryl halide (e.g., 1-bromo-2-fluorobenzene).
Coupling of (2-fluorophenyl)boronic acid with a cyclopropane derivative bearing a suitable leaving group.
The former approach is well-documented for the synthesis of various aryl cyclopropanes. nih.govnih.gov The stability and commercial availability of cyclopropylboronic acid and the required 2-fluorinated aryl halides make this a convergent and efficient strategy. The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, and base. organic-chemistry.org Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. nih.gov
| Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) | K₃PO₄ | Toluene/H₂O | 75-90 | nih.gov |
| Pd(OAc)₂ | Tricyclohexylphosphine (PCy₃) | K₃PO₄ | Toluene/H₂O | >95 | audreyli.com |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | THF/H₂O | Moderate to Good | ysu.am |
| Pd(OAc)₂ | dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane (SPhos) | K₃PO₄ | Toluene/H₂O | Good | nih.gov |
This table presents examples of catalyst systems used for the coupling of cyclopropylboronic acid with various aryl halides, which are applicable for the synthesis of the 1-(2-fluorophenyl)cyclopropane scaffold.
Ortho-Fluorination Strategies
An alternative approach to incorporating the 2-fluorophenyl moiety is through the direct fluorination of a pre-synthesized 1-phenylcyclopropane-1-carboxamide scaffold. This strategy relies on C-H activation, specifically at the ortho position of the phenyl ring. The fluorine atom is an ortho-para directing group in electrophilic aromatic substitution due to the ability of its lone pairs to donate electron density through resonance, which can stabilize the intermediate carbocation (arenium ion). jove.comlibretexts.org
Modern synthetic methods often employ electrophilic fluorinating reagents containing a weak nitrogen-fluorine (N-F) bond. wikipedia.orgorganicreactions.org Reagents such as N-Fluorobenzenesulfonimide (NFSI) are widely used for the direct fluorination of aromatic C-H bonds. wikipedia.orgresearchgate.net The reaction can be promoted by a transition metal catalyst, such as palladium, which can coordinate to a directing group on the substrate to achieve high regioselectivity for the ortho position. researchgate.net While direct fluorination of the 1-phenylcyclopropane-1-carboxamide parent molecule is not extensively documented, the principles of directed C-H functionalization suggest it is a feasible synthetic route.
| Reagent Name | Abbreviation | Structure | Characteristics | Reference |
|---|---|---|---|---|
| N-Fluorobenzenesulfonimide | NFSI | (PhSO₂)₂NF | Crystalline solid, stable, effective for various arenes. | wikipedia.org |
| Selectfluor® | F-TEDA-BF₄ | [Structure of F-TEDA-BF₄] | Cationic reagent, highly reactive. | researchgate.net |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | [Structure of NFOBS] | Effective electrophilic fluorine source. | wikipedia.org |
This table summarizes key electrophilic fluorinating agents that can be used for the direct fluorination of aromatic rings.
Formation of the Carboxamide Functional Group
The final step in the synthesis is the formation of the primary carboxamide. This is typically accomplished starting from the corresponding carboxylic acid, 1-(2-fluorophenyl)cyclopropane-1-carboxylic acid. The conversion involves the activation of the carboxyl group to facilitate nucleophilic attack by an ammonia equivalent.
Amide Bond Formation from Carboxylic Acid Precursors
The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires high temperatures to drive off water, which can be incompatible with sensitive functional groups. mdpi.com Therefore, the reaction is almost always mediated by coupling reagents or involves the conversion of the carboxylic acid into a more reactive derivative. catalyticamidation.info
A vast array of coupling reagents has been developed for amide bond formation. These reagents activate the carboxylic acid in situ to form a highly reactive intermediate (such as an O-acylisourea, an active ester, or a mixed anhydride), which is then readily attacked by the amine. For the synthesis of a primary amide like this compound, ammonia or a protected form of ammonia is used as the nucleophile.
Common coupling reagents include carbodiimides (like DCC or EDC), phosphonium (B103445) salts (like PyBOP), and uronium salts (like HATU). nih.gov The choice of reagent can be critical to avoid side reactions and ensure high yields. Another approach involves the use of titanium tetrachloride (TiCl₄) to mediate the direct condensation of carboxylic acids and amines. nih.gov
| Reagent | Full Name | Byproduct Characteristics | Reference |
|---|---|---|---|
| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | Water-soluble urea, easily removed. | catalyticamidation.info |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Water-soluble. High efficiency, often used in peptide synthesis. | nih.gov |
| SOCl₂ | Thionyl Chloride | Gaseous byproducts (SO₂, HCl). Forms acid chloride intermediate. | nih.govlibretexts.org |
| TiCl₄ | Titanium Tetrachloride | Forms titanium oxide/hydroxide species. | nih.gov |
This table highlights common reagents used to facilitate the conversion of carboxylic acids to amides.
Nucleophilic Acylation Reactions
A robust and widely used method for preparing amides is through a two-step nucleophilic acyl substitution. libretexts.org This process involves:
Conversion of the carboxylic acid to a more reactive acylating agent, most commonly an acid chloride.
Reaction of the activated acyl compound with a nucleophile (ammonia for a primary amide).
The precursor, 1-(2-fluorophenyl)cyclopropane-1-carboxylic acid, can be converted to 1-(2-fluorophenyl)cyclopropane-1-carbonyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org This acid chloride is a highly electrophilic species.
The subsequent reaction with ammonia is a classic nucleophilic acyl substitution. youtube.com The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acid chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. youtube.com Typically, two equivalents of ammonia or one equivalent of ammonia and a non-nucleophilic base (like pyridine (B92270) or triethylamine) are used to neutralize the HCl byproduct. khanacademy.org
Advanced Catalytic Systems in this compound Synthesis
The synthesis of this compound benefits significantly from advanced catalytic systems that enable efficient and selective bond formations. These catalysts are crucial for both the construction of the strained cyclopropane ring and the formation of the key C-C bond to the aromatic moiety.
Catalysts for Cyclopropanation: The formation of the cyclopropane ring itself is often achieved via the reaction of an alkene with a carbene precursor, frequently a diazo compound. This transformation is catalyzed by various transition metals.
Rhodium(II) catalysts , such as rhodium(II) octanoate (B1194180) or rhodium(II) acetate, are highly effective for the cyclopropanation of alkenes with diazoacetates. nih.gov They facilitate the formation of a metal-carbene intermediate, which then transfers the carbene to the alkene. Chiral rhodium catalysts have been developed to achieve high enantioselectivity. nih.gov
Cobalt(II) catalysts , particularly those based on porphyrin ligands, have emerged as powerful systems for cyclopropanation. wikipedia.org They can catalyze the reaction of various olefins with diazo compounds under mild conditions and offer a complementary reactivity profile to rhodium catalysts. nih.govorganic-chemistry.org
Catalysts for C-C Bond Formation: As discussed in section 2.4.1, palladium catalysts are paramount for the Suzuki-Miyaura cross-coupling reaction. The development of specialized ligands has been instrumental in expanding the scope and efficiency of this reaction, allowing for the coupling of less reactive partners (like aryl chlorides) under milder conditions. nih.gov Ligands like XPhos and SPhos, which are bulky and electron-rich, promote the formation of the active monoligated Pd(0) species, which is crucial for the initial oxidative addition step. nih.gov
Metal-Catalyzed Coupling and Cyclization Reactions
Transition metal catalysis offers powerful tools for the formation and functionalization of cyclopropane rings. univasf.edu.br While specific examples for this compound are not extensively documented, analogous transformations are well-established. Transition metals like palladium, rhodium, copper, and iron are commonly employed in cyclopropanation reactions, often involving carbene transfer to an olefin. univasf.edu.brnih.gov
For instance, the construction of the 1-aryl-cyclopropane core can be achieved via metal-catalyzed reactions of an appropriate styrene (B11656) derivative with a diazo compound. Rhodium carboxylates are particularly effective catalysts for such transformations. univasf.edu.br Furthermore, transition metal-catalyzed cross-coupling reactions can be used to functionalize a pre-existing cyclopropane ring. nih.gov The unique electronic and structural properties of cyclopropanes make them amenable to C-C bond formation reactions that are challenging for other saturated carbocycles. nih.gov
Another significant area is the metal-catalyzed cycloaddition of cyclopropane derivatives. nih.gov Vinylcyclopropanes, for example, can participate in a variety of cycloadditions (e.g., [5+2], [3+2]) to form larger carbocyclic systems. nih.govsemanticscholar.org These reactions proceed via activation of a C-C bond within the strained ring, demonstrating the utility of cyclopropanes as versatile building blocks in complex molecule synthesis.
Table 1: Overview of Metal-Catalyzed Reactions for Cyclopropane Synthesis and Functionalization
| Catalyst Type | Reaction Type | Substrates | Description |
|---|---|---|---|
| Rhodium(II) Carboxylates | Cyclopropanation | Olefins, Diazo compounds | Catalyzes the transfer of a carbene moiety to a double bond to form a cyclopropane ring. Effective for creating substituted cyclopropanes. univasf.edu.br |
| Palladium(0/II) Complexes | Cross-Coupling | Cyclopropyl halides/organometallics, Aryl/vinyl partners | Enables the formation of C-C bonds by coupling the cyclopropane ring with other organic fragments. acs.org |
| Nickel Complexes | Reductive Ring Opening | Arylcyclopropanecarboxamides | Can facilitate the cleavage of a C-C bond in the cyclopropane ring, leading to the formation of linear products. researchgate.net |
Organocatalytic Applications
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. While applications involving cyclopropene (B1174273) and cyclopropenium-based catalysts are becoming more common, their direct use in the synthesis or functionalization of simple cyclopropanes like this compound is a developing area. rsc.orgresearchgate.net
However, organocatalysis is highly relevant in the context of donor-acceptor cyclopropanes. These systems, which possess both an electron-donating and an electron-withdrawing group, are activated towards nucleophilic ring-opening. nih.gov Chiral organocatalysts can mediate enantioselective additions of nucleophiles to these activated cyclopropanes, providing a route to chiral, functionalized acyclic products. The principles of activating cyclopropanes with electron-accepting groups are applicable to the target molecule, where the carboxamide and fluorophenyl groups influence the ring's electronic properties. researchgate.netnih.gov
Biocatalytic Approaches to Cyclopropane Derivatives
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes, particularly engineered heme proteins like myoglobin and cytochrome P450, have been successfully repurposed to catalyze stereoselective cyclopropanation reactions. researchgate.netwpmucdn.com These biocatalysts typically mediate carbene transfer from a diazo precursor to an olefin, affording enantioenriched cyclopropane products under mild reaction conditions. nih.govwpmucdn.com This approach is particularly valuable for producing chiral pharmaceuticals.
Another class of relevant enzymes is the cyclopropane synthases (CS), which are found in bacteria and play a role in lipid metabolism. github.io These enzymes catalyze the formation of cyclopropane rings from unsaturated lipids using S-adenosyl-L-methionine (SAM) as a cofactor. github.io Research is ongoing to harness the synthetic potential of these enzymes and expand their substrate scope for the production of diverse cyclopropane derivatives. github.io
Table 2: Biocatalytic Systems for Cyclopropane Synthesis
| Biocatalyst Type | Reaction | Carbene/Methyl Source | Key Features |
|---|---|---|---|
| Engineered Heme Proteins (e.g., Myoglobin, Cytochrome P450) | Asymmetric Cyclopropanation | Diazo compounds (e.g., ethyl diazoacetate) | High stereoselectivity (up to >99% ee), operates at room temperature, environmentally friendly. nih.govresearchgate.net |
Chemical Reactivity and Transformation Mechanisms
The reactivity of this compound is dominated by the interplay between the strained cyclopropane ring and the amide functional group. The ring is susceptible to cleavage under certain conditions, while the amide group can undergo a variety of classical transformations.
Reactions of the Amide Group
The primary amide functionality is a versatile handle for further chemical modification. It can undergo hydrolysis, reduction, dehydration, and various nucleophilic substitution reactions at the carbonyl carbon.
The amide bond of this compound can be hydrolyzed to the corresponding carboxylic acid, 1-(2-fluorophenyl)cyclopropane-1-carboxylic acid, under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic. A subsequent nucleophilic attack by water, followed by proton transfer and elimination of ammonia, yields the carboxylic acid. This method is commonly used for converting cyclopropane nitriles (which are precursors to the carboxamide) directly to the carboxylic acid. nih.gov
Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH), a hydroxide ion directly attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the amide anion (⁻NH₂) as the leaving group, which is subsequently protonated by the solvent. This pathway is often slower than acid-catalyzed hydrolysis due to the poor leaving group ability of the amide anion.
Studies on the hydrolysis of related cyclic compounds have shown that reaction kinetics can be complex, involving multiple steps and intermediates. For example, the hydrolysis of (+)-1,2-bis(3,5-dioxopiperazinyl-1-yl)propane proceeds through several ring-opened intermediates with distinct rates. nih.gov
The carbonyl carbon of the amide group is susceptible to attack by nucleophiles, although it is less reactive than the carbonyls of ketones, aldehydes, or acid chlorides. These reactions typically require activation of the carbonyl group or the use of strong nucleophiles.
Reduction: The amide can be reduced to the corresponding amine, [1-(2-fluorophenyl)cyclopropyl]methanamine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).
Dehydration: Treatment with a dehydrating agent such as phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂) can convert the primary amide into the corresponding nitrile, 1-(2-fluorophenyl)cyclopropane-1-carbonitrile.
Hofmann Rearrangement: In the presence of bromine or chlorine and a strong base, primary amides can undergo the Hofmann rearrangement. This reaction would convert this compound into 1-(2-fluorophenyl)cyclopropan-1-amine, providing a route to the corresponding primary amine with the loss of one carbon atom. This rearrangement is noted as a method for producing 2-aryl cyclopropylamines. google.com
These transformations highlight the utility of the amide group as a precursor to other important functional groups within the 1-(2-fluorophenyl)cyclopropane scaffold.
Cyclopropane Ring Reactivity
The three-membered cyclopropane ring is a source of significant ring strain, which governs its reactivity. Unlike more stable cycloalkanes, the cyclopropane ring can undergo reactions that lead to ring-opening, providing a route to various functionalized linear compounds.
The high strain energy of the cyclopropane ring makes it susceptible to cleavage under various reaction conditions, including oxidative and electrophilic pathways. These reactions typically proceed via the breaking of a carbon-carbon single bond to relieve the strain.
One notable transformation applicable to cyclopropylamides is oxidative ring-opening. Research has demonstrated that cyclopropylamides can be transformed into fluorinated imines through photoredox catalysis. This process involves an oxidative ring-opening strategy where the cyclopropane ring is cleaved, and a fluorine atom is installed at the γ-position relative to the amide nitrogen. The resulting imines can often be isolated in their more stable hemiaminal form and serve as versatile building blocks for further synthesis.
Photoredox Catalysis: Using catalysts like benzophenone (B1666685) with UVA light or various organic and inorganic dyes with blue light, cyclopropylamides undergo oxidation to open the ring.
Product Formation: This process leads to the formation of γ-fluorinated imines, which can be subsequently attacked by nucleophiles in a one-pot reaction to generate a diverse range of fluorinated amines.
The table below summarizes potential ring-opening reactions based on established reactivity for similar compounds.
| Reaction Type | Reagents/Conditions | Probable Product | Reference |
| Oxidative Ring-Opening | Photoredox catalyst (e.g., Benzophenone), Fluorinating agent, Light (UVA/Blue) | γ-Fluorinated imine/hemiaminal | N/A |
| Electrophilic Ring-Opening | Electrophile (e.g., HBr, PhSeCl) | γ-Substituted butanamide derivative | science.gov |
| Reductive Ring-Opening | Catalytic Hydrogenation (e.g., H₂, Pd/C) under harsh conditions | 1-Methyl-2-fluorobenzene derivative | N/A |
While the cyclopropane ring itself is not susceptible to direct nucleophilic attack, derivatives of this compound can be precursors to highly reactive cyclopropene intermediates. This transformation typically involves a formal nucleophilic substitution of a halocyclopropane via a dehydrohalogenation-addition mechanism. youtube.com
For instance, a hypothetical 2-bromo-1-(2-fluorophenyl)cyclopropane-1-carboxamide could be treated with a strong base to induce 1,2-dehydrobromination, forming a transient cyclopropene. This strained alkene is highly electrophilic and readily undergoes nucleophilic addition. The strategically positioned carboxamide group can play a crucial directing role in these additions, influencing the stereoselectivity of the reaction. nih.gov The addition of a nucleophile across the double bond of the cyclopropene intermediate proceeds with the retention of the three-membered ring, yielding a stereochemically defined cyclopropane. nih.gov
This stepwise approach, involving the generation of an isolable cyclopropene intermediate, provides an alternative route for functionalization. nih.gov Various nucleophiles, including phenoxides, alkoxides, and amines, can be added across the cyclopropene double bond.
| Nucleophile | Reagent Example | Product Type | Reference |
| Phenoxide | Sodium Phenoxide (NaOPh) | 2-Phenoxy-1-(2-fluorophenyl)cyclopropane-1-carboxamide | nih.gov |
| Alkoxide | Sodium Methoxide (NaOMe) | 2-Methoxy-1-(2-fluorophenyl)cyclopropane-1-carboxamide | youtube.com |
| Amide | Lithium Amide (LiNH₂) | 2-Amino-1-(2-fluorophenyl)cyclopropane-1-carboxamide | youtube.com |
| Carbanion | N-benzyl carboxamide ylide | 3-Azabicyclo[3.1.0]hexan-2-one derivative | organicreactions.org |
Reactivity of the Fluorinated Phenyl Group
The 2-fluorophenyl group is subject to reactions typical of aromatic systems, including substitution, oxidation, and reduction. The reactivity and regioselectivity of these transformations are influenced by the electronic properties of the substituents on the ring: the fluorine atom, the cyclopropyl group, and the carboxamide moiety.
Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring in this compound can undergo electrophilic aromatic substitution. wikipedia.org The outcome of such reactions is directed by the existing substituents.
Fluorine: As a halogen, fluorine is an ortho-, para-directing group, but it is deactivating due to its strong inductive electron-withdrawing effect. wikipedia.org
Cyclopropyl Group: This group is generally considered to be ortho-, para-directing and activating, capable of stabilizing the cationic intermediate (arenium ion) formed during the reaction.
Carboxamide Group: The directing effect of the C1-carboxamide is complex. The carbonyl group is electron-withdrawing and meta-directing, while the amide nitrogen has a lone pair that can donate electron density via resonance, favoring ortho- and para- substitution.
The interplay of these effects determines the position of substitution. The positions ortho and para to the activating cyclopropyl group (C4 and C6) and the position para to the fluorine atom (C5) are the most likely sites for electrophilic attack.
Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on the aromatic ring, is also a possible pathway. masterorganicchemistry.compressbooks.pub This reaction is favored by the presence of strong electron-withdrawing groups ortho or para to the leaving group. pressbooks.pub In this molecule, the fluorine atom could potentially act as a leaving group. Fluorine is often the best leaving group among halogens in NAS reactions because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine. youtube.commasterorganicchemistry.com However, the 2-fluorophenyl ring in this specific compound is not strongly activated towards NAS, as it lacks potent electron-withdrawing groups like nitro groups in the ortho or para positions. Therefore, forcing conditions or the use of very strong nucleophiles would likely be required to achieve substitution of the fluorine atom.
| Reaction Type | Reagent Example | Potential Product Position(s) | Reference |
| Nitration (EAS) | HNO₃, H₂SO₄ | Substitution at C4, C5, or C6 | wikipedia.org |
| Bromination (EAS) | Br₂, FeBr₃ | Substitution at C4, C5, or C6 | wikipedia.org |
| Friedel-Crafts Acylation (EAS) | CH₃COCl, AlCl₃ | Substitution at C4 or C6 (para to activating groups) | wikipedia.org |
| Hydroxylation (NAS) | Strong base (e.g., NaOH), high temperature | 1-(2-Hydroxyphenyl)cyclopropane-1-carboxamide | pressbooks.pub |
Oxidation: The fluorinated phenyl group is generally stable to oxidation. However, under powerful oxidative conditions, the aromatic ring can be degraded. For other aryl cyclopropanes, oxidation of the aryl group to yield carboxylic acids has been reported. nih.gov Such transformations would likely require harsh reagents that could also affect other parts of the molecule.
Reduction: The aromatic ring can be reduced under specific conditions.
Catalytic Hydrogenation: High-pressure hydrogenation using catalysts like platinum, palladium, or nickel can reduce the benzene ring to a cyclohexane (B81311) ring. libretexts.org This would convert the 2-fluorophenyl group to a 2-fluorocyclohexyl group. This reaction is typically more challenging than the hydrogenation of simple alkenes due to the stability of the aromatic system. libretexts.org
Birch Reduction: A more selective method is the Birch reduction, which involves dissolving an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source. organicreactions.orgwikipedia.org This reaction reduces the aromatic ring to a 1,4-cyclohexadiene. wikipedia.org For substituted benzenes, electron-donating groups generally direct the reduction to preserve the double bond at the ipso-carbon, while electron-withdrawing groups lead to reduction at the ipso-carbon. In the case of fluorobenzene, the Birch reduction can be competitive with fluorine abstraction. nih.gov
| Reaction Type | Reagents/Conditions | Product Type | Reference |
| Catalytic Hydrogenation | H₂, Pt/Pd/Ni catalyst, high pressure | 1-(2-Fluorocyclohexyl)cyclopropane-1-carboxamide | libretexts.org |
| Birch Reduction | Na or Li, liquid NH₃, EtOH | 1-(2-Fluoro-1,4-cyclohexadienyl)cyclopropane-1-carboxamide | wikipedia.orgmasterorganicchemistry.com |
Advanced Analytical Characterization and Structural Elucidation of 1 2 Fluorophenyl Cyclopropane 1 Carboxamide
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods are indispensable for the structural elucidation of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques reveal detailed information about the connectivity of atoms, the nature of chemical bonds, and the specific arrangement of functional groups. For 1-(2-Fluorophenyl)cyclopropane-1-carboxamide, a combination of NMR and vibrational spectroscopy provides a comprehensive and complementary dataset for unequivocal structural verification.
While specific experimental data for this compound is not extensively published, a detailed analysis can be constructed based on established principles of spectroscopy and data from structurally analogous compounds, such as 1-phenylcyclopropane carboxamide derivatives and other fluorinated aromatic molecules.
NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional techniques, are essential for a complete structural assignment.
The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. The predicted spectrum of this compound would exhibit characteristic signals for the aromatic, amide, and cyclopropyl (B3062369) protons.
Aromatic Protons: The four protons on the 2-fluorophenyl ring are expected to appear in the downfield region (typically δ 7.0-7.5 ppm) due to the deshielding effect of the aromatic ring current. Their chemical shifts and coupling patterns will be complex due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings. The proton ortho to the fluorine atom would likely show a doublet of doublets.
Amide Protons (-CONH₂): The two protons of the primary amide group are expected to appear as two distinct broad singlets, typically in the range of δ 5.5-7.5 ppm. Their chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.
Cyclopropyl Protons: The protons of the cyclopropane (B1198618) ring are diastereotopic, meaning they are chemically non-equivalent. They are expected to appear in the highly shielded, upfield region of the spectrum (typically δ 1.0-1.8 ppm). dtic.mil This is a characteristic feature of strained cyclopropyl rings. They would present as two sets of multiplets, corresponding to the protons cis and trans to the carboxamide group, each integrating to two protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic (C₆H₄) | 7.0 - 7.5 | Multiplet (m) |
| Amide (NH₂) | 5.5 - 7.5 | Two Broad Singlets (br s) |
| Cyclopropyl (CH₂) | 1.4 - 1.8 | Multiplet (m) |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Carbonyl Carbon (-C=O): The amide carbonyl carbon is the most deshielded carbon and is expected to appear significantly downfield, typically in the range of δ 170-175 ppm.
Aromatic Carbons: The six carbons of the 2-fluorophenyl ring will produce signals in the aromatic region (δ 115-165 ppm). The carbon directly bonded to the fluorine atom (C-F) will exhibit a large coupling constant (¹JCF) and its chemical shift will be significantly affected, appearing around δ 160 ppm. The other aromatic carbons will also show smaller C-F couplings.
Quaternary Cyclopropyl Carbon: The carbon atom of the cyclopropane ring attached to both the phenyl ring and the carboxamide group is a quaternary carbon and is expected to have a chemical shift in the range of δ 30-40 ppm.
Methylene Cyclopropyl Carbons (-CH₂-): The two -CH₂- carbons of the cyclopropane ring are equivalent and will appear as a single shielded signal, characteristic of cyclopropyl carbons, typically in the range of δ 15-25 ppm. docbrown.info
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 170 - 175 |
| Aromatic (C-F) | 158 - 163 (d, ¹JCF ≈ 245 Hz) |
| Aromatic (C-H, C-C) | 115 - 135 |
| Quaternary Cyclopropyl (C) | 30 - 40 |
¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. mdpi.com For this compound, the spectrum would show a single resonance for the fluorine atom on the phenyl ring. The chemical shift is sensitive to the solvent and the electronic nature of the substituents. For a fluorine atom on a phenyl ring, the chemical shift is typically observed in the range of δ -110 to -140 ppm relative to a standard like CFCl₃. nih.gov The signal would likely be a multiplet due to coupling with the ortho-protons on the aromatic ring.
To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would confirm the connectivity between the non-equivalent protons within the cyclopropane ring and show the coupling between adjacent protons on the fluorophenyl ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbons, for example, linking the upfield proton signals to the cyclopropyl carbons and the downfield proton signals to their respective aromatic carbons.
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. It is particularly useful for identifying functional groups.
The IR spectrum of this compound would display characteristic absorption bands:
N-H Stretching: The primary amide group (-NH₂) will show two distinct stretching bands in the region of 3400-3200 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations.
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C-H stretching vibrations of the cyclopropane ring are also found in this region, typically around 3080-3040 cm⁻¹. docbrown.info
C=O Stretching (Amide I band): A strong, prominent absorption band for the carbonyl group of the amide is expected in the region of 1680-1650 cm⁻¹.
N-H Bending (Amide II band): The N-H bending vibration of the primary amide typically appears around 1650-1620 cm⁻¹.
C-F Stretching: The C-F bond stretch will result in a strong absorption in the fingerprint region, typically between 1250 and 1100 cm⁻¹.
Cyclopropane Ring Vibrations: The cyclopropane ring has characteristic skeletal vibrations, often found near 1020 cm⁻¹. docbrown.info
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3200 | Medium |
| Aromatic/Cyclopropyl (C-H) | Stretch | 3100 - 3000 | Medium-Weak |
| Carbonyl (C=O) | Stretch (Amide I) | 1680 - 1650 | Strong |
| Amide (N-H) | Bend (Amide II) | 1650 - 1620 | Medium-Strong |
| Phenyl Ring | C=C Stretch | 1600, 1480 | Medium |
| Aryl Fluoride (C-F) | Stretch | 1250 - 1100 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound (molecular formula C₁₀H₁₀FNO), the exact mass of the protonated molecule [M+H]⁺ can be calculated by summing the masses of the most abundant isotopes of each element. This theoretical exact mass can then be compared to the experimentally measured value to confirm the elemental composition.
Table 3: Theoretical Exact Mass of [M+H]⁺ for this compound
| Ion | Molecular Formula | Calculated Exact Mass (Da) |
|---|
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (in this case, the protonated molecule at m/z 180.0825) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting product ions provides valuable information about the compound's structure.
A plausible fragmentation pathway for protonated this compound would likely initiate with the loss of small, stable neutral molecules. A common fragmentation for primary amides is the loss of ammonia (B1221849) (NH₃), which would result in an acylium ion. Another likely fragmentation is the loss of carbon monoxide (CO) from the amide group. Cleavage of the cyclopropane ring can also occur, leading to various ring-opened fragments. The fluorophenyl group may also fragment, for instance, through the loss of a fluorine radical or hydrogen fluoride.
Table 4: Proposed MS/MS Fragmentation of [M+H]⁺ for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
|---|---|---|---|
| 180.08 | 163.06 | NH₃ | 1-(2-Fluorophenyl)cyclopropanecarbonylium ion |
| 180.08 | 152.09 | CO | [C₉H₁₁FN]⁺ |
| 180.08 | 109.04 | C₃H₄CONH₂ | Fluorophenyl cation |
X-ray Diffraction Studies
X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level.
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation Determination
A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information. creative-biostructure.comcarleton.edu By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise spatial arrangement of every atom in the molecule. creative-biostructure.com
This technique would unambiguously determine:
Molecular Conformation: The preferred three-dimensional shape of the molecule in the solid state, including the relative orientation of the 2-fluorophenyl ring with respect to the cyclopropane ring and the amide group.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, which can provide insight into bond strengths and steric strain, particularly within the cyclopropane ring.
Intermolecular Interactions: The arrangement of molecules in the crystal lattice, revealing any hydrogen bonding (e.g., between the amide groups of adjacent molecules) and other non-covalent interactions that stabilize the crystal structure.
While this compound is achiral, for chiral analogs, this technique could be used to determine the absolute configuration. Although no published crystal structure for this specific compound is available, the data that would be obtained from such a study is summarized in the table below.
Table 5: Information Obtainable from Single-Crystal X-ray Diffraction
| Parameter | Description |
|---|---|
| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry elements of the crystal. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths | The precise distances between bonded atoms (in Ångstroms). |
| Bond Angles | The angles between adjacent bonds (in degrees). |
| Torsion Angles | The dihedral angles defining the molecular conformation (in degrees). |
X-ray Powder Diffraction (XRPD) for Crystalline Form Characterization
X-ray Powder Diffraction (XRPD) is a powerful, non-destructive technique used to analyze the crystalline nature of a solid material. Every crystalline solid has a unique XRPD pattern, which acts as a "fingerprint," allowing for identification and characterization of its specific polymorphic form. The pattern is generated by diffracting X-rays off the planes of a crystal lattice, following Bragg's Law.
For this compound, XRPD is crucial for identifying its crystalline form, monitoring batch-to-batch consistency, and detecting the presence of any polymorphic impurities. The analysis of a crystalline sample of this compound would yield a diffraction pattern with a distinct set of peaks at specific 2θ angles. The position and relative intensity of these peaks are characteristic of the compound's crystal structure.
A representative XRPD pattern for a crystalline form of this compound might exhibit several key diffraction peaks. Below is an illustrative data table summarizing such findings.
Interactive Table: Illustrative XRPD Peak Data for this compound
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
| 8.5 | 10.40 | 45 |
| 12.8 | 6.91 | 100 |
| 17.1 | 5.18 | 70 |
| 21.4 | 4.15 | 85 |
| 25.7 | 3.46 | 60 |
| 28.2 | 3.16 | 50 |
Note: This data is illustrative and represents a typical XRPD pattern for a small organic molecule.
The data presented in the table would be used to confirm the identity of the crystalline form of this compound by comparing it to a reference pattern. Any significant shifts in peak positions or the appearance of new peaks could indicate a different polymorphic form or the presence of impurities.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique for verifying the empirical formula of a pure compound. By measuring the weight percentages of the constituent elements, it provides a direct assessment of the compound's stoichiometry. For this compound, with the molecular formula C₁₀H₁₀FNO, elemental analysis is used to confirm the presence and relative abundance of carbon, hydrogen, nitrogen, fluorine, and oxygen.
The most common method for determining carbon, hydrogen, and nitrogen is combustion analysis. In this process, a sample is burned in an excess of oxygen, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured. The results are then compared to the theoretical percentages calculated from the molecular formula.
Interactive Table: Elemental Analysis Data for this compound
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 67.03 | 66.95 |
| Hydrogen (H) | 5.62 | 5.68 |
| Nitrogen (N) | 7.82 | 7.79 |
| Fluorine (F) | 10.60 | 10.55 |
| Oxygen (O) | 8.93 | 9.03 |
Note: The experimental values are illustrative and represent typical results within an acceptable margin of error for elemental analysis.
The close correlation between the theoretical and experimentally determined percentages provides strong evidence for the correct elemental composition and purity of the synthesized this compound.
Chromatographic Techniques for Purity and Isolation
Chromatography is an indispensable tool in pharmaceutical analysis for the separation, identification, and quantification of components in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used chromatographic techniques for assessing the purity of drug substances.
HPLC is a versatile and robust technique for the purity assessment of a wide range of organic compounds, including this compound. A common approach for this type of molecule would be reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.
In a typical HPLC analysis for purity, a solution of the compound is injected into the column. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A detector, commonly a UV-Vis detector, measures the absorbance of the eluting components, producing a chromatogram. The purity of the sample is determined by the relative area of the main peak compared to the total area of all peaks.
Interactive Table: Illustrative HPLC Method and Purity Data for this compound
| Parameter | Value |
| Chromatographic Conditions | |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Results | |
| Retention Time (tR) | 4.8 min |
| Purity (by area %) | >99.5% |
Note: The method parameters and results are illustrative of a typical HPLC analysis for a compound of this nature.
This method would be validated for its specificity, linearity, accuracy, and precision to ensure reliable and consistent purity determination.
Gas Chromatography is another powerful technique for separating and analyzing volatile and thermally stable compounds. For a compound like this compound, GC analysis can be an effective method for purity assessment, particularly for identifying volatile impurities.
The sample is vaporized and injected into the GC, where it is carried by an inert gas (the mobile phase) through a heated column containing the stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), is used to detect the separated components. For compounds with polar functional groups, derivatization may sometimes be employed to increase volatility and improve peak shape, though it may not be necessary for this specific molecule.
Interactive Table: Illustrative GC Method and Purity Data for this compound
| Parameter | Value |
| Chromatographic Conditions | |
| Column | DB-5, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |
| Detector | FID |
| Results | |
| Retention Time (t R) | 8.2 min |
| Purity (by area %) | >99.7% |
Note: The method parameters and results are illustrative and represent a plausible GC analysis for this compound.
GC analysis provides complementary information to HPLC, often excelling in the detection of non-polar and volatile impurities that may not be well-resolved by reversed-phase HPLC.
Computational Chemistry and Structure Activity Relationship Sar Studies of 1 2 Fluorophenyl Cyclopropane 1 Carboxamide
Theoretical Investigations of Molecular Geometry and Conformational Landscape
The initial step in the computational analysis of 1-(2-Fluorophenyl)cyclopropane-1-carboxamide involves a thorough exploration of its molecular geometry and conformational landscape. This process is crucial as the three-dimensional arrangement of atoms dictates the molecule's physical and chemical properties, including its interaction with biological targets.
Theoretical investigations would typically begin with geometry optimization, a computational process that seeks to find the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
Conformational analysis would be performed to identify all possible low-energy conformations (conformers) of the molecule. This is often achieved by systematically rotating key single bonds and calculating the energy of each resulting conformation. The results of such an analysis would reveal the most stable conformer(s) and the energy barriers between different conformations. The presence of the fluorine atom on the phenyl ring may introduce specific steric and electronic effects that influence the preferred conformation.
Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C(phenyl)-C(cyclo) | ~1.50 Å |
| Bond Length | C(cyclo)-C(amide) | ~1.52 Å |
| Bond Length | C=O (amide) | ~1.24 Å |
| Bond Length | C-N (amide) | ~1.34 Å |
| Bond Angle | C(phenyl)-C(cyclo)-C(amide) | ~118° |
| Dihedral Angle | F-C(phenyl)-C(cyclo)-C(amide) | Variable (defining conformation) |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar molecular fragments. Actual values would be determined through quantum chemical calculations.
Quantum Chemical Calculations
Quantum chemical calculations provide deep insights into the electronic structure and reactivity of a molecule. These methods are fundamental to understanding the behavior of this compound at a subatomic level.
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. DFT studies on this compound would yield a wealth of information.
The calculated electronic structure would reveal the distribution of electrons within the molecule, highlighting regions of high and low electron density. This is often visualized using molecular electrostatic potential (MEP) maps, which can predict sites susceptible to electrophilic or nucleophilic attack.
Furthermore, DFT is used to calculate various reactivity descriptors that quantify the chemical behavior of the molecule. These descriptors provide a theoretical basis for understanding its potential interactions and reactions.
Table 2: Illustrative DFT-Calculated Reactivity Descriptors for this compound
| Descriptor | Definition | Predicted Significance |
| Ionization Potential (I) | Energy required to remove an electron | Indicates susceptibility to oxidation |
| Electron Affinity (A) | Energy released upon gaining an electron | Indicates susceptibility to reduction |
| Electronegativity (χ) | Tendency to attract electrons | Provides insight into overall polarity |
| Chemical Hardness (η) | Resistance to change in electron distribution | Relates to stability and reactivity |
| Chemical Softness (S) | Reciprocal of hardness | Indicates polarizability |
| Electrophilicity Index (ω) | Propensity to accept electrons | Predicts electrophilic character |
Note: The significance of these descriptors is qualitative. Precise values would be obtained from DFT calculations.
Ab Initio Calculations
Ab initio calculations are quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results for smaller molecules. For this compound, ab initio methods like Hartree-Fock (HF) or more advanced methods such as Møller-Plesset perturbation theory (MP2) could be used to refine the geometry and electronic properties obtained from DFT calculations. These methods are particularly useful for validating the results from less computationally expensive approaches and for studying systems where electron correlation effects are significant.
Frontier Molecular Orbital (FMO) Theory Application
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.
The energies of the HOMO and LUMO, and the energy gap between them (the HOMO-LUMO gap), are critical parameters. A small HOMO-LUMO gap generally indicates high chemical reactivity and low kinetic stability. pharmaffiliates.com For this compound, FMO analysis would identify the regions of the molecule most involved in electron donation and acceptance, which is crucial for predicting its interaction with other molecules, including biological targets. The distribution of the HOMO and LUMO across the molecule would show whether the phenyl ring, the cyclopropane (B1198618) ring, or the carboxamide group is more likely to participate in such interactions.
Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) | Localization |
| HOMO | -6.5 | Likely delocalized over the 2-fluorophenyl ring |
| LUMO | -0.8 | Potentially distributed across the carboxamide and phenyl groups |
| HOMO-LUMO Gap | 5.7 | Suggests moderate chemical stability |
Note: These energy values are hypothetical and serve to illustrate the concept. Actual values depend on the level of theory and basis set used in the calculation.
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful tools for predicting how a small molecule like this compound might interact with a biological target, such as an enzyme or a receptor.
Ligand-Biological Target Interaction Profiling (e.g., Enzymes, Receptors)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves placing the 3D structure of this compound into the active site of a target protein and evaluating the binding affinity using a scoring function.
The selection of the biological target would be based on the known or hypothesized pharmacological activity of similar compounds. For instance, many carboxamide derivatives exhibit activity as enzyme inhibitors or receptor modulators. The docking simulation would identify the most likely binding pose of the molecule within the active site and predict the binding energy, which is an indicator of the strength of the interaction.
The analysis of the docked pose would reveal the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For this compound, the carboxamide group could act as a hydrogen bond donor and acceptor, while the 2-fluorophenyl and cyclopropane moieties could engage in hydrophobic and van der Waals interactions. The fluorine atom might also participate in specific halogen bonding interactions.
Table 4: Illustrative Molecular Docking Results of this compound with a Hypothetical Enzyme Target
| Parameter | Result | Interpretation |
| Binding Energy (kcal/mol) | -8.2 | Suggests a strong and stable interaction |
| Key Interacting Residues | Tyr123, Phe256, Arg301 | Highlights specific amino acids in the active site involved in binding |
| Types of Interactions | Hydrogen bond with Arg301, π-π stacking with Phe256, Hydrophobic interaction with Tyr123 | Details the nature of the forces holding the ligand in place |
| Predicted Inhibition Constant (Ki) | 2.5 µM | Provides a theoretical estimate of the inhibitory potency |
Note: This table presents a hypothetical scenario. The actual results would depend on the specific biological target and the docking software used.
Prediction of Binding Modes and Affinities
There are no publicly available studies that predict the specific binding modes or binding affinities of this compound with any particular biological target. Molecular docking and other computational techniques are commonly used to predict how a ligand might interact with a protein's active site, but such studies for this compound have not been published.
Analysis of Hydrophobic and Hydrogen Bonding Interactions
A detailed analysis of the hydrophobic and hydrogen bonding interactions of this compound with a biological target is not available in the scientific literature. While the molecule possesses features that could participate in such interactions—the fluorophenyl group for potential hydrophobic and halogen bonding, and the carboxamide group for hydrogen bonding—specific computational studies illustrating these interactions are absent.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Development of Predictive Models for Biological Activities
No QSAR models have been developed specifically for this compound or a closely related series of analogs that would allow for the prediction of its biological activities. QSAR studies require a dataset of compounds with measured biological activity to derive a mathematical relationship between chemical structure and activity, and such a dataset for this compound is not publicly documented.
Identification of Key Structural Descriptors for Activity Modulation
As no QSAR models have been published, there is no identification of key structural descriptors for this compound that would be critical for modulating its biological activity.
Molecular Dynamics (MD) Simulations
Conformational Dynamics and Flexibility Studies
There are no published molecular dynamics (MD) simulation studies that investigate the conformational dynamics and flexibility of this compound. MD simulations provide insights into the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment, but this level of analysis for the specified compound is not available in the public domain.
Solvent Interaction Analysis
The interaction of this compound with different solvents is a critical factor in understanding its solubility, stability, and bioavailability. Computational methods, particularly quantum mechanics (QM) and molecular mechanics (MM), are employed to model these interactions.
Explicit and implicit solvation models are the two primary approaches used. Explicit solvent models involve simulating individual solvent molecules around the solute, providing a detailed picture of the solvation shell. Molecular dynamics (MD) simulations with explicit water molecules, for instance, can reveal the formation and dynamics of hydrogen bonds between the amide group of the compound and surrounding water.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This method is computationally less expensive and is useful for calculating solvation free energies. The choice of solvent can significantly influence the conformational preference of the molecule. For example, in a polar protic solvent like water, conformations that maximize the exposure of the polar amide group to the solvent would be favored. In contrast, in a nonpolar solvent like chloroform, more compact conformations might be preferred.
Table 1: Calculated Solvation Free Energies (ΔGsolv) of this compound in Different Solvents
| Solvent | Dielectric Constant (ε) | ΔGsolv (kcal/mol) |
| Water | 78.4 | -8.5 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | -7.2 |
| Acetonitrile (B52724) | 37.5 | -6.8 |
| Chloroform | 4.8 | -3.1 |
| Cyclohexane (B81311) | 2.0 | -1.5 |
Note: The data in this table is illustrative and based on typical values for similar small molecules, calculated using an implicit solvent model.
Protein-Ligand Complex Dynamics
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of the this compound-protein complex. These simulations provide insights into the stability of the binding pose, the key interactions driving binding, and the conformational changes that may occur upon ligand binding.
A typical MD simulation would start with the docked pose of the compound in the active site of its target protein. The system is then solvated in a water box with appropriate counter-ions to neutralize the charge, and the simulation is run for a duration of nanoseconds to microseconds.
Analysis of the MD trajectory can reveal important information. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the complex. A stable RMSD suggests that the ligand remains in its binding pocket throughout the simulation. The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that may be involved in ligand binding.
Furthermore, detailed analysis of the interactions between the ligand and the protein can be performed. This includes tracking the occupancy of hydrogen bonds, hydrophobic contacts, and electrostatic interactions over time. For this compound, the amide group can act as both a hydrogen bond donor and acceptor, while the fluorophenyl and cyclopropane moieties can engage in hydrophobic and van der Waals interactions.
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry plays a crucial role in elucidating the reaction mechanisms involved in the synthesis of this compound. Density Functional Theory (DFT) is a widely used method for this purpose, as it provides a good balance between accuracy and computational cost.
By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, intermediates, transition states, and products. The transition state is a critical point on the reaction coordinate, representing the energy maximum. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction.
For the synthesis of the cyclopropane ring, for example, computational studies can help to distinguish between different possible mechanisms, such as a concerted or a stepwise pathway. The calculated geometries of the transition states can provide insights into the stereochemical outcome of the reaction.
Table 2: Calculated Activation Energies for a Hypothetical Key Synthetic Step of this compound
| Computational Method | Basis Set | Solvent Model | Activation Energy (kcal/mol) |
| B3LYP | 6-31G(d) | PCM (Acetonitrile) | 22.5 |
| M06-2X | 6-311+G(d,p) | PCM (Acetonitrile) | 20.8 |
| ωB97X-D | def2-TZVP | SMD (Acetonitrile) | 20.1 |
Note: This data is hypothetical and illustrates the use of different DFT methods to calculate the activation energy for a plausible synthetic step.
Substituent Effects on Molecular Properties and Biological Interactions
The substitution pattern on the phenyl ring of this compound is a key determinant of its physicochemical properties and biological activity. The fluorine atom at the 2-position, for instance, has a significant impact due to its high electronegativity and ability to form hydrogen bonds.
Computational studies can systematically explore the effects of different substituents at various positions on the phenyl ring. By calculating properties such as the electrostatic potential surface, dipole moment, and molecular orbital energies (HOMO and LUMO), researchers can predict how changes in substitution will affect the molecule's interactions with its biological target.
For example, replacing the fluorine atom with other halogens (Cl, Br) or with electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro) would alter the electronic properties of the phenyl ring. These changes can, in turn, affect the strength of key interactions in the protein binding site, such as pi-pi stacking or cation-pi interactions.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural or physicochemical properties of a series of analogs with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.
Investigation of Biological Activities and Molecular Mechanisms Associated with Cyclopropanecarboxamide Derivatives
In Vitro Biological Target Identification and Validation
The process of identifying and validating biological targets is a foundational step in drug discovery and development. It involves determining the specific molecular entities, such as enzymes or receptors, with which a compound interacts to elicit a biological response. For 1-(2-Fluorophenyl)cyclopropane-1-carboxamide, specific data on these interactions are sparse.
Enzyme Inhibition Assays
Enzyme inhibition assays are conducted to determine if a compound can block or reduce the activity of a specific enzyme. Such inhibition can be a key mechanism for therapeutic intervention in various diseases.
Ketol-acid reductoisomerase (KARI) is an essential enzyme in the branched-chain amino acid biosynthesis pathway found in plants, bacteria, and fungi, but not in animals. nih.govcreative-biolabs.com This makes it an attractive target for the development of new herbicides and antimicrobial agents. nih.govcreative-biolabs.com The enzyme catalyzes the conversion of 2-acetolactate (B3167203) to 2,3-dihydroxy-3-isovalerate. uq.edu.au Various compounds have been investigated as KARI inhibitors, including IpOHA (N-isopropyloxalyl hydroxamate), Hoe704, and cyclopropane-1,1-dicarboxylate (CPD). uq.edu.aunih.gov
However, a review of available scientific literature did not yield specific data on the inhibitory activity of this compound against Ketol-Acid Reductoisomerase.
Table 1: KARI Inhibition Data for this compound
| Compound | Target Enzyme | Inhibition Data (IC₅₀/Kᵢ) |
|---|
1-aminocyclopropane-1-carboxylate oxidase (ACC oxidase) is a key enzyme in the biosynthesis of ethylene, a crucial plant hormone that regulates a wide range of developmental processes and stress responses. mdpi.comfrontiersin.org The enzyme catalyzes the final step in the pathway, converting 1-aminocyclopropane-1-carboxylic acid (ACC) into ethylene. mdpi.comfrontiersin.org Given its central role in plant physiology, modulation of ACO activity is a significant area of agricultural research.
There is no available research data detailing the modulatory effects of this compound on ACC oxidase.
Table 2: ACC Oxidase Modulation Data for this compound
| Compound | Target Enzyme | Modulation Activity |
|---|
Dipeptidyl Peptidase-IV (DPP-IV) is a serine peptidase that plays a critical role in glucose metabolism by degrading incretin (B1656795) hormones like GLP-1. nih.govnedmdg.org Inhibition of DPP-IV is an established therapeutic strategy for managing type 2 diabetes, as it increases the levels of active incretins, thereby enhancing insulin (B600854) secretion and reducing glucagon (B607659) secretion in a glucose-dependent manner. nih.govresearchgate.net
Specific research findings on the inhibitory potential of this compound against DPP-IV are not present in the current scientific literature.
Table 3: DPP-IV Inhibition Data for this compound
| Compound | Target Enzyme | Inhibition Data (IC₅₀/Kᵢ) |
|---|
Protein-Ligand Interaction Characterization
Characterizing the interaction between small molecules and their protein targets is crucial for understanding their mechanism of action. For cyclopropanecarboxamide (B1202528) derivatives, computational methods like molecular docking are often employed to predict binding affinities and modes.
In Vitro Cellular Activity Profiling
Antiproliferative Effects on Cancer Cell Lines
The anticancer potential of cyclopropanecarboxamide derivatives has been a subject of significant investigation, with studies focusing on their ability to inhibit cancer cell growth and induce cell death.
Research has demonstrated the antiproliferative properties of this class of compounds. A study involving novel 1-phenylcyclopropane carboxamide derivatives reported distinct and effective inhibition of proliferation in the U937 cell line, a model for pro-monocytic human myeloid leukaemia. nih.gov This indicates that compounds based on this scaffold can interfere with the cell cycle and growth of specific cancer cell types.
The assessment of cytotoxicity helps to distinguish between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects. Interestingly, the findings regarding the cytotoxicity of 1-phenylcyclopropane carboxamide derivatives have been varied, suggesting that structural modifications can significantly alter the biological outcome.
In one study, the same 1-phenylcyclopropane carboxamide derivatives that inhibited the proliferation of U937 cells were found to be non-cytotoxic to these cells. nih.gov Conversely, a separate investigation into 1‐phenyl‐N'‐(3‐phenylacryloyl)cyclopropane carbohydrazide (B1668358) derivatives found that they exhibited good IC₅₀ values, indicating potent cytotoxic activity against malignant cell lines. researchgate.net
| Compound Series | Cell Line | Effect | Reference |
|---|---|---|---|
| 1-Phenylcyclopropane carboxamide derivatives | U937 (Human Myeloid Leukaemia) | Antiproliferative but not cytotoxic | nih.gov |
| 1‐Phenyl‐N'‐(3‐phenylacryloyl)cyclopropane carbohydrazide derivatives | Malignant cell lines (unspecified) | Cytotoxic (good IC₅₀ values) | researchgate.net |
Antimicrobial Spectrum Analysis
Cyclopropane-containing amides have been explored for their antimicrobial properties. A significant study involved the synthesis and evaluation of fifty-three 2-phenylcyclopropane-1-carboxamide derivatives against a panel of microbes. semanticscholar.org The results demonstrated that these compounds possess a broad spectrum of activity, with notable findings against bacteria and fungi.
The study revealed moderate activity for four compounds against the Gram-positive bacterium Staphylococcus aureus and for three compounds against the Gram-negative bacterium Escherichia coli. semanticscholar.org Notably, nine compounds showed moderate activity against the fungus Candida albicans, while three of these exhibited excellent antifungal activity with a Minimum Inhibitory Concentration (MIC₈₀) of 16 µg/mL. semanticscholar.org Structure-activity relationship analysis indicated that aryl amides generally possessed higher antibacterial activity than fatty amides. A thiazole (B1198619) amide derivative was identified as having the most potent activity against E. coli, with an MIC₈₀ of 32 μg/mL. nih.gov
| Microorganism | Compound Series | Activity Level | Key Findings (MIC₈₀) | Reference |
|---|---|---|---|---|
| Staphylococcus aureus (Gram-positive) | 2-Phenylcyclopropane-1-carboxamide derivatives | Moderate | Four compounds showed notable activity. | semanticscholar.org |
| Escherichia coli (Gram-negative) | 2-Phenylcyclopropane-1-carboxamide derivatives | Moderate | Three compounds showed notable activity. A thiazole amide derivative had an MIC₈₀ of 32 µg/mL. | nih.govsemanticscholar.org |
| Candida albicans (Fungus) | 2-Phenylcyclopropane-1-carboxamide derivatives | Moderate to Excellent | Nine compounds showed moderate activity; three of these had an MIC₈₀ of 16 µg/mL. | semanticscholar.org |
Antibacterial Activity (e.g., against Staphylococcus aureus, Escherichia coli)
Cyclopropanecarboxamide derivatives have been investigated for their potential as antibacterial agents. Studies on various analogs have shown a spectrum of activity against both Gram-positive and Gram-negative bacteria. For instance, a series of amide derivatives containing a cyclopropane (B1198618) moiety were synthesized and evaluated for their in vitro antibacterial activity.
Research has indicated that certain cyclopropanecarboxamide derivatives exhibit moderate activity against Staphylococcus aureus and Escherichia coli. The nature and position of substituents on the aromatic ring and the amide portion of the molecule play a crucial role in determining the antibacterial potency. For example, the introduction of halogen atoms on the phenyl ring has been shown to influence the activity. While specific data for this compound is not extensively available in the reviewed literature, the general findings for the chemical class suggest potential antibacterial properties.
Below is a representative table summarizing the antibacterial activity of some cyclopropanecarboxamide derivatives against common bacterial strains, illustrating the potential of this class of compounds.
| Compound Derivative | Test Organism | Minimum Inhibitory Concentration (MIC µg/mL) |
| Phenylcyclopropane Carboxamide Analog A | Staphylococcus aureus | 64 |
| Phenylcyclopropane Carboxamide Analog B | Staphylococcus aureus | 128 |
| Chloro-substituted Phenylcyclopropane Carboxamide | Escherichia coli | 64 |
| Fluoro-substituted Phenylcyclopropane Carboxamide | Escherichia coli | >128 |
Note: The data presented in this table is illustrative of the activity of the broader class of cyclopropanecarboxamide derivatives and not specific to this compound.
Antifungal Activity (e.g., against Candida albicans, Aspergillus fumigatus)
The antifungal potential of cyclopropanecarboxamide derivatives has also been a focus of scientific investigation. Several studies have reported the in vitro antifungal activity of these compounds against various pathogenic fungi. Notably, some derivatives have demonstrated promising activity against Candida albicans, a common opportunistic fungal pathogen.
The structural modifications of the cyclopropanecarboxamide scaffold have been shown to significantly impact the antifungal efficacy. For certain derivatives, promising activity against Candida albicans has been observed, with some compounds exhibiting low minimum inhibitory concentrations (MICs). While direct studies on this compound against Aspergillus fumigatus are limited in the public domain, the broader class of carboxamides has been explored for activity against this and other filamentous fungi.
The following table provides an overview of the antifungal activity of representative cyclopropanecarboxamide derivatives.
| Compound Derivative | Test Organism | Minimum Inhibitory Concentration (MIC µg/mL) |
| Phenylcyclopropane Carboxamide Analog C | Candida albicans | 32 |
| Di-chloro-substituted Phenylcyclopropane Carboxamide | Candida albicans | 16 |
| Phenylcyclopropane Carboxamide Analog D | Aspergillus fumigatus | >128 |
Note: This data is representative of the general class of cyclopropanecarboxamide derivatives and is intended to illustrate the potential antifungal activity. Specific data for this compound is not available in the reviewed literature.
Anti-inflammatory Response Modulation in Cellular Models (e.g., Nitric Oxide Production Inhibition)
While direct evidence for the anti-inflammatory activity of this compound through the inhibition of nitric oxide (NO) production is not extensively documented, the anti-inflammatory potential of various small molecules containing cyclopropane rings has been a subject of research. Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory processes. Therefore, inhibition of NO production is a key mechanism for potential anti-inflammatory agents.
Studies on structurally diverse compounds have shown that it is plausible for small molecules to interfere with inflammatory pathways. For instance, various heterocyclic compounds have been demonstrated to inhibit lipopolysaccharide (LPS)-induced NO production in macrophage cell lines, such as RAW 264.7. This inhibition is often associated with the downregulation of iNOS expression. Although specific data for cyclopropanecarboxamide derivatives is sparse in this context, the rigid conformation imparted by the cyclopropane ring could potentially orient the pharmacophoric features in a way that allows for interaction with targets in the inflammatory cascade. Further investigation into the effects of this compound on cellular models of inflammation is warranted to elucidate its potential in modulating inflammatory responses like nitric oxide production.
In Vitro Metabolic Stability and Biotransformation Studies
Microsomal Stability Assays
Microsomal stability assays are a standard in vitro method to assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP450) enzymes, which are primarily responsible for Phase I metabolism. The cyclopropane moiety is generally considered to enhance metabolic stability due to the high C-H bond dissociation energy, making it less susceptible to oxidative metabolism by CYP enzymes. hyphadiscovery.comnbinno.comnbinno.com This can lead to a longer in vivo half-life. nbinno.comnbinno.com
A typical microsomal stability assay involves incubating the test compound with liver microsomes (which are rich in CYP450 enzymes) and a cofactor such as NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS. The results are often expressed as the half-life (t½) and intrinsic clearance (CLint).
While specific microsomal stability data for this compound is not publicly available, a hypothetical assay design is presented below.
| Assay Parameter | Condition |
| System | Human Liver Microsomes |
| Compound Concentration | 1 µM |
| Microsomal Protein | 0.5 mg/mL |
| Cofactor | NADPH |
| Incubation Time Points | 0, 15, 30, 45, 60 min |
| Analysis Method | LC-MS/MS |
Based on the general properties of cyclopropane-containing compounds, it could be hypothesized that this compound would exhibit moderate to high metabolic stability.
Identification of Phase I and Phase II Metabolites
Phase I metabolism typically involves oxidation, reduction, and hydrolysis reactions, while Phase II metabolism involves conjugation with endogenous molecules to increase water solubility and facilitate excretion.
For this compound, potential Phase I metabolic pathways could include:
Hydroxylation of the phenyl ring: This is a common metabolic pathway for aromatic compounds. The position of hydroxylation can be influenced by the fluorine substituent.
Oxidation of the cyclopropane ring: Although generally stable, the cyclopropane ring can undergo oxidation, potentially leading to ring-opened metabolites. hyphadiscovery.com
Amide hydrolysis: The carboxamide group could be hydrolyzed to the corresponding carboxylic acid.
Phase II metabolism would likely involve the conjugation of Phase I metabolites, for example, glucuronidation or sulfation of a hydroxylated metabolite.
Characterization of Biotransformation Pathways
The biotransformation of this compound would be a combination of the metabolic pathways for its constituent parts. The 2-fluorophenyl moiety is likely to undergo aromatic hydroxylation, a common metabolic route for fluorinated aromatic compounds. The position of the fluorine atom can direct the site of hydroxylation.
The cyclopropyl (B3062369) group attached to the carboxamide could undergo several transformations. While the ring itself is relatively stable, metabolism can occur. For compounds with a cyclopropylamine (B47189) moiety, CYP-mediated oxidation can lead to reactive ring-opened intermediates. hyphadiscovery.com In the case of cyclopropylfentanyl, N-dealkylation was a major metabolic pathway, though oxidation of the cyclopropane ring itself was not observed. nih.govresearchgate.net
A plausible biotransformation pathway for this compound could initiate with hydroxylation of the fluorophenyl ring, followed by Phase II conjugation. Alternatively, hydrolysis of the amide bond could occur, leading to 1-(2-fluorophenyl)cyclopropane-1-carboxylic acid, which could then be further metabolized.
Mechanistic Studies on Cellular Pathways
Understanding how a compound like this compound interacts with and influences cellular machinery is crucial to elucidating its mechanism of action. Investigations typically focus on its ability to induce programmed cell death (apoptosis), modulate critical signaling pathways, and alter gene expression.
Apoptosis is a regulated process of cell suicide that is a primary target for many anticancer therapies. researchgate.net The pro-apoptotic potential of cyclopropanecarboxamide derivatives is a key area of investigation. Studies on related N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives have shown the ability to induce apoptosis in cancer cell lines. nih.gov The investigation into this compound would similarly explore its capacity to trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.
Key events and markers investigated to confirm apoptosis induction include:
Caspase Activation: A central feature of apoptosis is the activation of a cascade of cysteine proteases known as caspases. Effector caspases, such as caspase-3 and caspase-7, are responsible for the cleavage of cellular proteins, leading to the characteristic morphological changes of apoptosis. Assays can quantify the activity of these specific caspases.
DNA Fragmentation: During late-stage apoptosis, endonucleases cleave chromatin into smaller fragments, a hallmark that can be detected and quantified. cellsignal.com
Phosphatidylserine (B164497) (PS) Exposure: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During apoptosis, it is translocated to the outer surface, where it acts as an "eat me" signal for phagocytes. bio-rad-antibodies.com Annexin V, a protein with a high affinity for PS, is commonly used to detect this event.
Mitochondrial Membrane Potential (ΔΨm) Collapse: Disruption of the mitochondrial membrane potential is a key event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors like cytochrome c.
A study on a series of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives demonstrated that the most promising compound induced morphological changes characteristic of apoptosis, as observed through acridine (B1665455) orange/ethidium bromide (AO/EB) staining in HT-29 and A549 cancer cells. nih.gov
The antitumor activity of small molecules is often rooted in their ability to interfere with cellular signaling pathways that control cell proliferation, survival, and metastasis. mdpi.com Cyclopropane derivatives have been explored as inhibitors of various enzymes and modulators of signaling cascades. unl.ptresearchgate.net
For instance, research into related 4-phenoxypyridine (B1584201) derivatives featuring a cyclopropanecarboxamide moiety identified potent inhibition of the c-Met kinase signaling pathway. nih.gov The c-Met pathway is crucial for tumor growth, invasion, and angiogenesis, making it a significant target in oncology. Investigation into this compound would likely assess its activity against a panel of kinases and signaling pathways known to be dysregulated in cancer, such as:
Kinase Signaling: Pathways such as MAPK/ERK, PI3K/AKT, and JAK/STAT are fundamental to cell growth and survival and are common targets for therapeutic agents. mdpi.comnih.gov
Hedgehog Signaling: This pathway is vital in embryonic development and its aberrant activation is linked to several cancers. The cyclopropane-containing natural product, cyclopamine, is a known inhibitor of this pathway. researchgate.net
Cyclic AMP (cAMP) Signaling: As a key second messenger, cAMP regulates numerous cellular functions, and its pathway components are viable targets for drug discovery. nih.govmultispaninc.com
The modulation of these pathways can be determined by measuring the phosphorylation status of key proteins (e.g., ERK, AKT, STAT3) or the activity of downstream effectors.
Ultimately, changes in cellular signaling pathways converge on the nucleus to alter the expression of genes that govern cellular fate. A bioactive compound can modulate the transcription of genes involved in cell cycle progression, apoptosis, and cell adhesion. news-medical.net For example, a potent anticancer agent might be expected to upregulate the expression of pro-apoptotic genes (e.g., Bax, Bak) and downregulate anti-apoptotic genes (e.g., Bcl-2, Bcl-xL).
Furthermore, some cyclopropane derivatives have been shown to act as inhibitors of the spliceosome, a complex cellular machine responsible for splicing precursor mRNA. nih.govescholarship.org By altering splicing, such compounds can profoundly impact the proteome of a cancer cell, leading to cell death. While this has not been specifically demonstrated for this compound, it represents a potential mechanism of action that could be explored through transcriptomic analyses like quantitative PCR (qPCR), microarrays, or RNA-sequencing.
Bioanalytical Methodologies for In Vitro Biological Assessment
A suite of robust bioanalytical methods is required to screen and characterize the biological activity of compounds like this compound in a controlled laboratory setting. These assays are typically performed in vitro using cultured cancer cell lines.
Cell-based assays are fundamental for obtaining initial information about a compound's biological effects on whole, living cells. nih.gov
Cytotoxicity Assays: These are primary screening assays to determine a compound's ability to kill or inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) value is a standard metric derived from these assays.
Colony Formation Assay: This assay assesses the long-term effect of a compound on the ability of a single cell to proliferate and form a colony. It provides insight into cytostatic versus cytotoxic effects.
Wound-Healing/Migration Assay: To evaluate anti-metastatic potential, this assay measures the ability of a compound to inhibit the migration of cancer cells across a "wound" created in a cell monolayer. The study on c-Met inhibiting cyclopropanecarboxamide derivatives utilized this assay to show a reduction in cancer cell migration. nih.gov
Cell Cycle Analysis: Using flow cytometry and DNA-staining dyes like propidium (B1200493) iodide, this analysis determines the proportion of cells in different phases of the cell cycle (G1, S, G2/M), revealing if a compound causes cell cycle arrest at a specific checkpoint.
| Assay Type | Principle | Primary Endpoint Measured | Typical Application |
|---|---|---|---|
| Cytotoxicity/Viability (e.g., MTT, MTS) | Metabolic reduction of a tetrazolium salt by viable cells to a colored formazan (B1609692) product. | Cell viability, IC50 value | Initial screening for anticancer activity |
| Colony Formation | Ability of single cells to survive treatment and proliferate to form colonies. | Long-term cell survival and proliferative capacity | Assessing cytostatic vs. cytotoxic effects |
| Wound-Healing Assay | Measurement of the rate of cell migration to close a mechanically created gap in a confluent cell monolayer. | Cell migration and potential anti-metastatic effect | Evaluating impact on cancer cell motility |
| Cell Cycle Analysis | Staining of cellular DNA with a fluorescent dye (e.g., Propidium Iodide) followed by flow cytometry. | Distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) | Determining if compound induces cell cycle arrest |
These methods are used to quantify specific molecular and cellular events and are often the readout mechanisms for the cell-based assays described above.
Spectrophotometric Assays: These assays are based on measuring the absorbance of light by a sample.
MTT/MTS/XTT Assays: These are widely used colorimetric assays for measuring cell viability. researchgate.netuow.edu.au The reduction of a tetrazolium salt (e.g., MTT) by mitochondrial dehydrogenases in living cells produces a colored formazan product, the amount of which is proportional to the number of viable cells and can be quantified using a spectrophotometer. abcam.com
Lactate (B86563) Dehydrogenase (LDH) Assay: This assay measures cytotoxicity by quantifying the activity of LDH, a cytosolic enzyme that leaks into the culture medium when the plasma membrane is damaged. abcam.comnih.gov
Fluorometric Assays: These assays measure the light emitted by a fluorescent molecule (fluorophore) and are generally more sensitive than spectrophotometric methods. nih.gov
Caspase Activity Assays: These assays use specific peptide substrates linked to a fluorophore. When cleaved by an active caspase, the fluorophore is released and emits a measurable fluorescent signal.
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation. It uses an enzyme to incorporate fluorescently labeled nucleotides onto the free 3'-hydroxyl ends of fragmented DNA, which can then be visualized or quantified. cellsignal.com
Annexin V Staining: Fluorescently labeled Annexin V is used in flow cytometry or fluorescence microscopy to identify apoptotic cells with exposed phosphatidylserine. bio-rad-antibodies.com
Mitochondrial Membrane Potential Dyes: Dyes like TMRE or JC-1 accumulate in healthy mitochondria. A loss of mitochondrial membrane potential during apoptosis leads to a decrease or shift in fluorescence, which can be quantified.
| Method Type | Assay Example | Principle | Parameter Measured |
|---|---|---|---|
| Spectrophotometric | MTT/MTS Assay | Enzymatic reduction of tetrazolium salt to a colored formazan product by metabolically active cells. | Cell Viability |
| LDH Assay | Measurement of lactate dehydrogenase released from cells with damaged membranes. | Cytotoxicity (Membrane Integrity) | |
| Fluorometric | Caspase-3/7 Assay | Cleavage of a fluorogenic substrate (e.g., DEVD) by active caspase-3 or -7, releasing a fluorescent molecule. | Apoptosis Execution |
| TUNEL Assay | Enzymatic labeling of DNA strand breaks with fluorescently tagged nucleotides. | DNA Fragmentation (Late Apoptosis) | |
| Annexin V Staining | Binding of fluorescently labeled Annexin V to phosphatidylserine on the outer membrane of apoptotic cells. | Early Apoptosis |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Bioactivity Measurements
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone analytical technique in modern drug discovery and development, offering high sensitivity and selectivity for the quantification of novel chemical entities within complex biological matrices. nih.govnih.gov In the investigation of cyclopropanecarboxamide derivatives, such as this compound, LC-MS is not typically used to measure a biological effect directly. Instead, it serves as an indispensable quantitative tool to support and validate bioactivity assays. Its primary role is the precise measurement of the analyte (the compound being tested) concentration in the biological system at the time of the activity measurement. This accurate concentration determination is critical for establishing reliable structure-activity relationships (SAR) and for understanding the compound's potency.
The application of LC-MS is crucial in various stages of bioactivity assessment. For instance, in in vitro enzymatic assays, LC-MS can confirm the exact concentration of this compound that elicits a specific level of inhibition, leading to the accurate determination of metrics like the half-maximal inhibitory concentration (IC₅₀). Similarly, in cell-based assays, LC-MS can be used to measure the compound's uptake into cells or its stability in the culture medium over the course of the experiment. This helps to distinguish between a lack of intrinsic activity and poor cellular permeability or degradation.
Furthermore, LC-MS is pivotal in metabolic stability assays. By incubating the compound with liver microsomes or other metabolic systems and monitoring its disappearance over time, researchers can predict its metabolic fate. This provides crucial data that complements the primary bioactivity findings. The high resolution of modern mass spectrometers also allows for the identification of metabolites, which may themselves possess biological activity. nih.gov
Detailed Research Findings
Research into the biological activities of cyclopropanecarboxamide derivatives often involves screening against various cellular or molecular targets. nih.gov The utility of LC-MS in these studies is to ensure the integrity and accuracy of the resulting data. For example, in a hypothetical kinase inhibition assay, the bioactivity of this compound would be determined by measuring its ability to inhibit the phosphorylation of a substrate. The LC-MS method would be employed to quantify the concentration of the test compound in the assay wells, confirming that the observed inhibition correlates with a known concentration.
A typical workflow involves creating a calibration curve by analyzing a series of known concentrations of this compound in the same biological matrix as the experiment (e.g., cell lysate, plasma). The response from the mass spectrometer for the unknown samples is then compared to this calibration curve to determine the exact concentration. This process is essential for generating high-quality, reproducible bioactivity data.
The data tables below illustrate the type of information generated during such an investigation. Table 1 outlines a representative LC-MS/MS method for the quantification of the compound, while Table 2 presents plausible bioactivity results derived from assays that rely on this LC-MS method for concentration verification.
Data Tables
Table 1: Example LC-MS/MS Method for Quantification of this compound in Human Plasma
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC System | Shimadzu Nexera X2 or equivalent |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| MS System | Sciex QTRAP 6500+ or equivalent Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Precursor > Product) | Specific m/z for this compound (e.g., 194.1 > 177.1) |
| Collision Energy (CE) | Optimized for specific compound fragmentation |
| Dwell Time | 100 ms |
| Ion Source Temperature | 550 °C |
Table 2: Illustrative Bioactivity Data for this compound with LC-MS Confirmed Concentrations
| Assay Type | Target/Cell Line | Measured Endpoint | Result (IC₅₀/EC₅₀) |
| Enzymatic Assay | Kinase X | Inhibition | 0.15 µM |
| Enzymatic Assay | Protease Y | Inhibition | 1.2 µM |
| Cell Proliferation Assay | Cancer Cell Line A | Inhibition | 0.75 µM |
| Cell Proliferation Assay | Cancer Cell Line B | Inhibition | > 10 µM |
| Metabolic Stability Assay | Human Liver Microsomes | Half-life (t₁/₂) | 45 minutes |
These tables demonstrate the synergy between biological assays and analytical chemistry. The IC₅₀ values are meaningful only with the confirmation of compound concentration provided by a validated LC-MS method. researchgate.netrsc.org The finding that the compound is more potent against Kinase X than Protease Y, or more effective in Cell Line A than B, relies on the precision of the analytical measurements.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 1-(2-fluorophenyl)cyclopropane-1-carboxamide?
- Methodology : Cyclopropanation reactions are central to synthesizing cyclopropane-containing compounds. A common approach involves reacting 2-fluorophenyl-substituted ketones (e.g., 2-fluorophenylcyclobutanone) with reagents like thionyl chloride (SOCl₂) to form carbonyl chlorides, followed by amidation with appropriate amines . For cyclopropane rings, [2+1] cycloaddition using carbenes or transition-metal-catalyzed methods (e.g., Simmons–Smith conditions) can generate strained cyclopropane intermediates. Purification via recrystallization or column chromatography ensures high yield and purity.
- Key Considerations : Optimize reaction conditions (temperature, solvent) to prevent ring-opening or fluorophenyl group degradation. Use NMR (¹H/¹³C) and mass spectrometry (HRMS) for structural validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
